![molecular formula C21H21GeNS2 B14481965 N,N-Dimethyl-1-sulfanylidene-1-[(triphenylgermyl)sulfanyl]methanamine CAS No. 65617-33-6](/img/structure/B14481965.png)
N,N-Dimethyl-1-sulfanylidene-1-[(triphenylgermyl)sulfanyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-1-sulfanylidene-1-[(triphenylgermyl)sulfanyl]methanamine: is a chemical compound known for its unique structure and properties It features a sulfanylidene group bonded to a triphenylgermyl group, making it an interesting subject of study in the field of organometallic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-sulfanylidene-1-[(triphenylgermyl)sulfanyl]methanamine typically involves the reaction of N,N-dimethylmethanamine with triphenylgermyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-1-sulfanylidene-1-[(triphenylgermyl)sulfanyl]methanamine can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler organogermanium compounds.
Substitution: The triphenylgermyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler organogermanium compounds.
Substitution: Various substituted organogermanium compounds.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-1-sulfanylidene-1-[(triphenylgermyl)sulfanyl]methanamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Explored for its use in materials science, particularly in the development of new polymers and catalysts.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-1-sulfanylidene-1-[(triphenylgermyl)sulfanyl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine: Similar structure but with a plumbyl group instead of a germyl group.
N,N-Dimethyl-1-sulfanylidene-1-[(triphenylstannyl)sulfanyl]methanamine: Similar structure but with a stannyl group instead of a germyl group.
Uniqueness
N,N-Dimethyl-1-sulfanylidene-1-[(triphenylgermyl)sulfanyl]methanamine is unique due to the presence of the triphenylgermyl group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
65617-33-6 |
|---|---|
Fórmula molecular |
C21H21GeNS2 |
Peso molecular |
424.2 g/mol |
Nombre IUPAC |
triphenylgermyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C21H21GeNS2/c1-23(2)21(24)25-22(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,1-2H3 |
Clave InChI |
LCNVDDZTAWXWCH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=S)S[Ge](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


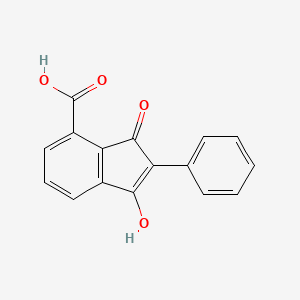

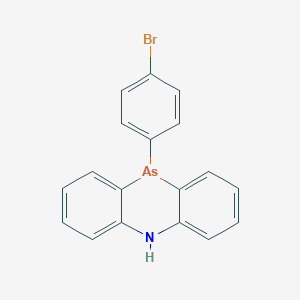
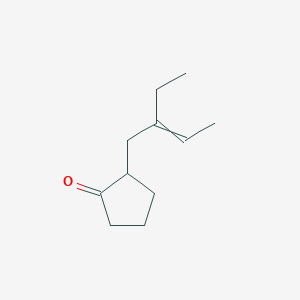
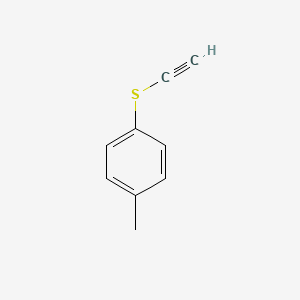

![1-[(3-Ethoxy-3-oxopropanoyl)(methyl)amino]pyridin-1-ium iodide](/img/structure/B14481935.png)
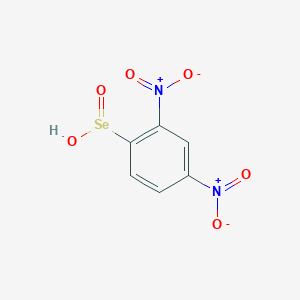
![1-[2-(2-Methylidenecyclopropyl)ethyl]spiro[2.2]pentane](/img/structure/B14481945.png)
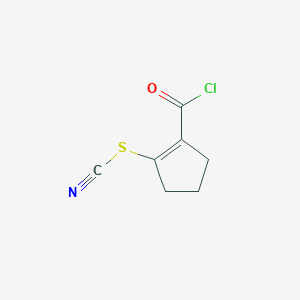

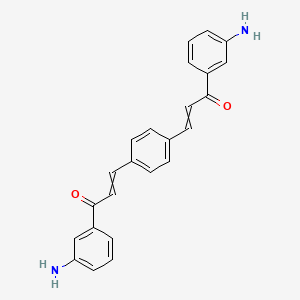

![5-Nitro-7H-benzo[C]fluorene](/img/structure/B14481978.png)
